molecular formula C15H17N3O3S B2925224 N-(3-methyl-1,2-thiazol-5-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide CAS No. 2034392-07-7

N-(3-methyl-1,2-thiazol-5-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide

Cat. No.: B2925224
CAS No.: 2034392-07-7
M. Wt: 319.38
InChI Key: SPLJYKKUWUEHSI-UHFFFAOYSA-N
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Description

N-(3-methyl-1,2-thiazol-5-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1,2-thiazol-5-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Pyridine Ring: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Introduction of the Oxane Moiety: This can be done through etherification reactions using oxane derivatives.

    Formation of the Carboxamide Group: This usually involves the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1,2-thiazol-5-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-methyl-1,2-thiazol-5-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methyl-1,2-thiazol-5-yl)-2-(pyridin-4-yloxy)pyridine-4-carboxamide
  • N-(3-methyl-1,2-thiazol-5-yl)-2-(oxan-4-yloxy)benzamide

Uniqueness

N-(3-methyl-1,2-thiazol-5-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide is unique due to the combination of its thiazole, pyridine, and oxane moieties, which confer specific chemical and biological properties that may not be present in similar compounds.

Properties

IUPAC Name

N-(3-methyl-1,2-thiazol-5-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-10-8-14(22-18-10)17-15(19)11-2-5-16-13(9-11)21-12-3-6-20-7-4-12/h2,5,8-9,12H,3-4,6-7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLJYKKUWUEHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2=CC(=NC=C2)OC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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